![molecular formula C21H21N3O4S B2745925 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327574-88-8](/img/structure/B2745925.png)
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated the synthesis and evaluation of new oxadiazoles derived from phenylpropionohydrazides, showing significant antibacterial and antifungal activities. Compounds with para-substitution on the oxadiazole ring exhibited maximum activity against strains like S. aureus and P. aeruginosa (Fuloria et al., 2009). This suggests that derivatives of the specified compound could be explored for antimicrobial applications.
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Another study reported the synthesis of benzofuran derivatives from visnagin, which were tested for anti-inflammatory, analgesic, and anticonvulsant activities. The newly synthesized compounds showed significant effects in these applications (El-Sawy et al., 2014). This indicates that structurally related compounds could be of interest in the development of new therapeutic agents targeting inflammation, pain, and convulsions.
Anticancer Potential
Research into the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has identified potential anticancer agents. Some of the prepared compounds showed promising activities, indicating the cytotoxic potential of these chemical classes against cancer cells (Abu‐Hashem et al., 2017). The structural similarities to the specified compound suggest a potential avenue for exploring its application in cancer research.
Metabolism and Drug Design
A unique aspect of related research is the study of metabolism pathways for compounds containing strained rings or unusual structural motifs. For example, the metabolism of strained rings via glutathione S-transferase–catalyzed formation without prior bioactivation highlights the complexity of metabolic pathways for such compounds (Li et al., 2019). This suggests that the metabolism and pharmacokinetic properties of the specified compound and its analogs could be of interest in drug design and discovery.
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-21(2)9-13-5-3-6-15(18(13)27-21)26-12-17(25)24-10-14(11-24)20-22-19(23-28-20)16-7-4-8-29-16/h3-8,14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIBKLXPFDZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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